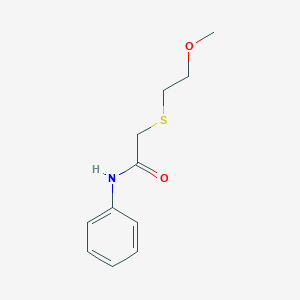

2-((2-Methoxyethyl)thio)-N-phenylacetamide

Description

2-((2-Methoxyethyl)thio)-N-phenylacetamide is a thioacetamide derivative characterized by a phenylacetamide backbone substituted with a 2-methoxyethylthio group. Thioacetamide derivatives are typically synthesized via S-alkylation or nucleophilic substitution reactions involving chloroacetamide intermediates and thiol-containing precursors, as exemplified in the synthesis of related compounds (e.g., 2-((pyrimidinyl)thio)-N-phenylacetamide derivatives) .

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-(2-methoxyethylsulfanyl)-N-phenylacetamide |

InChI |

InChI=1S/C11H15NO2S/c1-14-7-8-15-9-11(13)12-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

InChI Key |

SMKJCMJPGTTZJO-UHFFFAOYSA-N |

Canonical SMILES |

COCCSCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-N-phenylacetamide typically involves the reaction of N-phenylacetamide with 2-methoxyethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and facilitate nucleophilic substitution on the acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxyethyl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

SIRT2 Inhibitors: Pyrimidinyl Thioacetamide Derivatives

Compounds with pyrimidinylthio substituents exhibit potent SIRT2 inhibition, a target for cancer therapy. Key examples include:

- Structural Insight : The 4,6-dimethylpyrimidinyl group enhances SIRT2 binding affinity and selectivity.

- Activity : Compound 14 demonstrates dose-dependent α-tubulin acetylation and antiproliferative effects in breast cancer cells .

Antiviral Agents: Indolyl Thioacetamide Derivatives

2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives show efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV):

| Compound Name | Viral Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 4–49C (thio derivative) | RSV/IAV | EC50 = 0.8–1.2 µM | |

| 1-HB-63 (sulfinyl derivative) | RSV/IAV | EC50 = 0.5–0.9 µM |

- Structural Insight : The indolyl moiety and sulfinyl group improve membrane permeability and target engagement.

Carbonic Anhydrase II (hCA II) Inhibitors: Quinazolinone and Acetamide Derivatives

Substituents on the phenylacetamide backbone significantly impact hCA II inhibition:

| Compound Name | KI (hCA II) | Reference |

|---|---|---|

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone (2) | 140.8 nM | |

| N-Phenylacetamide (8) | 25.4 nM | |

| N-Phenylacetamide (9) | 69.7 nM |

- Structural Insight : Unsubstituted N-phenylacetamide (8) exhibits superior potency compared to substituted analogs (9), highlighting steric hindrance effects.

Antitumor Agents: Thiadiazolamide-Triazinoquinazoline Hybrids

Hybrid structures combining thiadiazolamide and triazinoquinazoline moieties show enhanced antitumor activity:

| Compound Name | Antitumor Activity (Cell Lines) | Reference |

|---|---|---|

| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide | Moderate to high activity |

- Structural Insight : The thiadiazolamide fragment improves DNA intercalation and topoisomerase inhibition.

Biological Activity

The compound 2-((2-Methoxyethyl)thio)-N-phenylacetamide is a member of the phenylacetamide class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring attached to an acetamide group, with a methoxyethyl thioether substituent. This unique structure may contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenylacetamides against SARS-CoV-2. While specific data on this compound is limited, related compounds in the phenylacetamide class have demonstrated significant inhibition of viral replication. For instance, certain derivatives showed effective inhibition of RNA-dependent RNA polymerase (RdRp) activity, crucial for viral replication, with EC50 values as low as 1.41 μM . This suggests that this compound may have similar antiviral properties worth exploring.

Antidepressant Activity

Phenylacetamides have been investigated for their antidepressant effects. In vivo studies using tail suspension tests (TST) and forced swim tests (FST) assessed the efficacy of various compounds in reducing immobility duration in mice. A related study indicated that at higher doses (30 mg/kg), several compounds exhibited significant antidepressant activity, suggesting that this compound could also possess similar effects if tested .

Antimicrobial Activity

The antimicrobial potential of phenylacetamides has been documented, with some compounds showing enhanced activity against bacterial strains. The presence of sulfur in the structure appears to play a critical role in maintaining antimicrobial efficacy while minimizing toxicity . Although specific studies on this compound are lacking, its structural similarity to other active compounds suggests potential antimicrobial properties.

Research Findings and Case Studies

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds often act by:

- Inhibiting viral replication : Targeting viral enzymes like RdRp.

- Modulating neurotransmitter systems : Influencing serotonin and norepinephrine pathways to alleviate depressive symptoms.

- Disrupting bacterial cell processes : Interfering with essential metabolic pathways in microbes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.